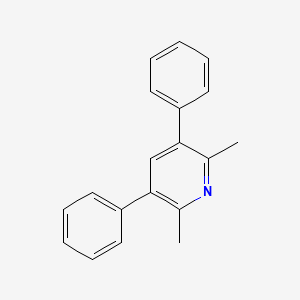

2,6-Dimethyl-3,5-diphenylpyridine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

65907-81-5 |

|---|---|

分子式 |

C19H17N |

分子量 |

259.3 g/mol |

IUPAC 名称 |

2,6-dimethyl-3,5-diphenylpyridine |

InChI |

InChI=1S/C19H17N/c1-14-18(16-9-5-3-6-10-16)13-19(15(2)20-14)17-11-7-4-8-12-17/h3-13H,1-2H3 |

InChI 键 |

DUVKIARMJGMWRU-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C(=N1)C)C2=CC=CC=C2)C3=CC=CC=C3 |

产品来源 |

United States |

Synthetic Methodologies and Mechanistic Investigations in 2,6 Dimethyl 3,5 Diphenylpyridine Formation

Classical and Contemporary Approaches to the Synthesis of 2,6-Dimethyl-3,5-diphenylpyridine

The construction of the this compound ring system can be achieved through several synthetic strategies, ranging from classical multi-component reactions to modern catalytic methods.

Multi-component Reaction Strategies for Pyridine (B92270) Ring Construction

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and simplifying purification. acsgcipr.orgresearchgate.net The synthesis of substituted pyridines, including this compound, is well-suited to MCR strategies. nih.gov

A common approach involves the one-pot condensation of an aldehyde, a β-ketoester or a methyl ketone, and a nitrogen source like ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com For the specific synthesis of this compound, this would typically involve benzaldehyde, a derivative of acetylacetone, and a nitrogen donor. These reactions can be promoted by various catalysts and conditions, including microwave irradiation, which often leads to higher yields and shorter reaction times compared to conventional heating. acs.org The use of green chemistry principles, such as employing environmentally benign solvents or solvent-free conditions, is a growing trend in these syntheses. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

| Benzaldehyde | Acetylacetone Derivative | Ammonium Acetate | This compound | Multi-component Reaction |

Hantzsch-Type Cyclocondensation Routes and Variants

The Hantzsch pyridine synthesis, first reported in 1881, is a classic and widely used multi-component reaction for the synthesis of dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgorganic-chemistry.org The archetypal Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium acetate. chemtube3d.com The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently aromatized to the corresponding pyridine. organic-chemistry.org

For the synthesis of this compound, a modified Hantzsch approach would be employed, likely using benzaldehyde, an appropriate β-dicarbonyl compound, and a nitrogen source. researchgate.net Numerous modifications to the original Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ milder conditions. These variants often involve the use of different catalysts, such as Lewis acids or organocatalysts, and alternative energy sources like microwave irradiation. researchgate.netbenthamscience.com The choice of solvent can also significantly impact the reaction's efficiency. nih.gov

The oxidation of the intermediate dihydropyridine (B1217469) is a crucial step and can be achieved using a variety of oxidizing agents, including nitric acid, chromium dioxide, or under metal-free photochemical conditions. wikipedia.orgambeed.com

| Reactants | Intermediate | Final Product | Key Features |

| Benzaldehyde, β-ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridine derivative | This compound | Four-component reaction, requires subsequent oxidation |

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl-Pyridines

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. nih.govyoutube.com These methods can be adapted for the synthesis of aryl-substituted pyridines like this compound.

The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (like an arylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comnih.gov To synthesize this compound using this method, a dihalopyridine substrate, such as 3,5-dichloro-2,6-dimethylpyridine, could be coupled with phenylboronic acid. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. nih.govdntb.gov.ua Ligand-free Suzuki reactions in aqueous media have also been developed, offering a more environmentally friendly approach. nih.govdntb.gov.ua

The general mechanism involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

| Pyridine Substrate | Coupling Partner | Catalyst | Product |

| 3,5-Dihalo-2,6-dimethylpyridine | Phenylboronic acid | Palladium complex | This compound |

Solvent and Catalyst Effects on Reaction Yield and Selectivity

The choice of solvent and catalyst plays a pivotal role in the outcome of the synthesis of this compound, influencing both the reaction yield and selectivity.

In Hantzsch-type syntheses, solvents like isopropanol (B130326) have been shown to be effective, facilitating easier crystallization of the product. nih.govresearchgate.net Studies have also demonstrated that conducting the reaction in aqueous micelles under ultrasonic irradiation can lead to significantly higher yields compared to traditional organic solvents. wikipedia.org The use of "green" solvents, such as ionic liquids or even water, is an area of active research aimed at making these syntheses more environmentally benign. wikipedia.orgnih.gov

A wide array of catalysts have been investigated to improve the efficiency of pyridine synthesis. In multicomponent reactions, catalysts such as p-toluenesulfonic acid (PTSA), ceric ammonium nitrate (B79036) (CAN), and various supported metal catalysts have been employed. wikipedia.orgresearchgate.net For instance, palladium nanoparticles supported on hydroxyapatite (B223615) have been used for the synthesis of trisubstituted pyridines. nih.gov In Hantzsch reactions, catalysts can range from simple acids to more complex systems like Lewis acidic mesoporous materials (e.g., Fe-TUD-1) and ionic liquids. wikipedia.orgresearchgate.net The catalyst not only affects the reaction rate but can also influence the product distribution and yield. For example, some catalysts allow the reaction to proceed efficiently at room temperature, reducing the need for heating. wikipedia.org

| Reaction Type | Solvent | Catalyst | Effect on Yield and Selectivity |

| Hantzsch Synthesis | Isopropanol | None | Facilitates crystallization nih.govresearchgate.net |

| Hantzsch Synthesis | Aqueous Micelles | p-Toluenesulfonic acid (PTSA) | High yield (96%) under ultrasonic irradiation wikipedia.org |

| Multi-component Reaction | Solvent-free | Ceric Ammonium Nitrate (CAN) | High yield at room temperature wikipedia.org |

| Palladium-catalyzed Coupling | Water/Organic Solvent | Palladium Acetate (ligand-free) | High yields of aryl-pyridines nih.gov |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the synthesis of this compound.

Postulated Reaction Pathways for Pyridine Ring Formation

The mechanism of the Hantzsch pyridine synthesis has been the subject of several investigations, and at least five different pathways have been proposed. wikipedia.org NMR studies have been instrumental in elucidating the intermediates involved. lookchem.comcapes.gov.br

A widely accepted pathway suggests the initial formation of two key intermediates. organic-chemistry.org The first is a chalcone-type intermediate, formed from the Knoevenagel condensation of the aldehyde (benzaldehyde) with one equivalent of the β-dicarbonyl compound. lookchem.comresearchgate.net The second is an enamine, formed from the reaction of the nitrogen source (ammonia) with a second equivalent of the β-dicarbonyl compound. lookchem.comcapes.gov.br

The rate-determining step is often considered to be the Michael addition of the enamine to the chalcone (B49325) intermediate. lookchem.comcapes.gov.br This is followed by cyclization and dehydration to form the dihydropyridine ring. The final step is the aromatization of the dihydropyridine to the stable pyridine ring. organic-chemistry.org

Control experiments have further supported this mechanistic view. For example, reacting a pre-synthesized chalcone with ammonium acetate under the same reaction conditions has been shown to yield the corresponding trisubstituted pyridine. nih.gov

Intramolecular Oxidative Cyclization Processes

The formation of the pyridine ring in the Hantzsch synthesis inherently involves a cyclization step. While the typical pathway leads to a 1,4-dihydropyridine intermediate that is subsequently oxidized, alternative intramolecular cyclization processes can occur, sometimes leading to unexpected heterocyclic systems. wikipedia.org The final step of the synthesis is an oxidative aromatization of the dihydropyridine intermediate to furnish the stable pyridine ring. chemeurope.commdpi.comnih.gov

A notable example of an alternative cyclization pathway was observed during the Hantzsch condensation intended to produce a dihydropyridine derivative. Instead of the expected product, the reaction between o-methoxybenzaldehyde and two equivalents of methyl-3-aminocrotonate yielded mainly 1-amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. nih.govmdpi.comnih.gov This represents a novel cyclization leading to a substituted pyran derivative rather than the anticipated 1,4-dihydropyridine. nih.govmdpi.comnih.gov A plausible mechanism for this unusual transformation has been proposed, highlighting the potential for alternative intramolecular reaction pathways under Hantzsch conditions. nih.govmdpi.com

Furthermore, computational studies on the cyclization of closely related structures, such as 3,5-diacetyl-2,6-dimethylpyridine, provide insights into the mechanistic details of these ring-closing reactions. nih.govresearchgate.netnih.gov These studies can help to understand the factors that govern the regioselectivity and stereoselectivity of the cyclization process.

The term "oxidative cyclization" in the context of forming this compound most accurately describes the final aromatization step. The initially formed 1,4-dihydropyridine undergoes oxidation to the corresponding pyridine. This oxidative aromatization is a crucial step to achieve the stable aromatic pyridine ring and is often carried out using a variety of oxidizing agents. mdpi.comgrowingscience.comresearchgate.net

Table 2: Examples of Cyclization Pathways in Pyridine Synthesis

| Reaction Type | Reactants | Key Intermediate/Product | Significance | Reference |

| Alternative Intramolecular Cyclization | o-methoxybenzaldehyde, methyl-3-aminocrotonate | Substituted pyran | Unexpected cyclization pathway under Hantzsch conditions | nih.govmdpi.comnih.gov |

| Intramolecular Cyclization (Computational Study) | 3,5-diacetyl-2,6-dimethylpyridine, salicylic (B10762653) aldehyde | Tetracyclic epoxybenzooxocine | Mechanistic insight into cyclization of a related pyridine | nih.govresearchgate.netnih.gov |

| Oxidative Aromatization | 1,4-Dihydropyridine derivatives | Pyridine derivatives | Final step to achieve the stable aromatic pyridine ring | mdpi.comgrowingscience.comresearchgate.net |

Electronic Structure and Quantum Chemical Insights into 2,6 Dimethyl 3,5 Diphenylpyridine

Density Functional Theory (DFT) Calculations for Molecular Properties

No published DFT calculation data specifically for 2,6-Dimethyl-3,5-diphenylpyridine were found.

Geometry Optimization and Conformational Analysis

Specific optimized geometric parameters (bond lengths, bond angles) and conformational analysis for this compound are not available in the reviewed literature.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

Calculated energies for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant energy gap for this compound have not been reported.

Global Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Hardness)

Values for global reactivity descriptors derived from DFT calculations for this compound are not available.

Molecular Electrostatic Potential Surfaces

Analyses and visualizations of the Molecular Electrostatic Potential (MEP) surface for this compound are absent from the current scientific literature.

Theoretical Evaluation of Electronic Charge Distribution

Mulliken and Natural Charges Analysis

No data from Mulliken or Natural Bond Orbital (NBO) population analyses, which detail the theoretical electronic charge distribution on the atoms of this compound, could be located.

Natural Bond Orbital (NBO) Studies

A key aspect of NBO analysis is the second-order perturbation theory, which quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions represent the delocalization of electron density from a Lewis-type NBO (a bond or lone pair) to a non-Lewis-type NBO (an anti-bond or Rydberg orbital). Larger E(2) values signify more intense interactions between electron donors and acceptors, indicating a greater extent of electron delocalization and molecular stability.

In the case of this compound, significant stabilization arises from the interactions between the π-orbitals of the phenyl rings and the pyridine (B92270) core, as well as from the lone pair electrons of the nitrogen atom. While a detailed table of all donor-acceptor interactions is extensive, the most significant contributions involve the delocalization of π-electrons from the phenyl rings into the π* anti-bonding orbitals of the pyridine ring and vice versa.

A computational study on a closely related compound, referred to as 3,5-dimethyl-2,6-diphenylpyridine, provides valuable insights into the natural charges on the constituent atoms, which are fundamental to understanding the electronic landscape. researchgate.net The distribution of these charges, as determined by NBO analysis, highlights the electron-withdrawing nature of the nitrogen atom within the pyridine ring and the electronic interplay with the appended phenyl groups.

Table 1: Calculated NBO Charges for Key Atoms in this compound

| Atom | NBO Charge (e) |

| N1 (Pyridine) | -0.4094 |

| C2 (Pyridine) | 0.1844 |

| C3 (Pyridine) | -0.0412 |

| C4 (Pyridine) | -0.1583 |

| C5 (Pyridine) | -0.0412 |

| C6 (Pyridine) | 0.1844 |

Data extracted from a computational study on the closely related 3,5-dimethyl-2,6-diphenylpyridine, which is considered structurally analogous for the purpose of this analysis. researchgate.net

The negative charge on the nitrogen atom confirms its role as a key electron-rich center, while the positive charges on the adjacent C2 and C6 carbons indicate their relative electron deficiency. This charge distribution is crucial for understanding the molecule's reactivity and its behavior in charge transfer processes.

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular Charge Transfer (ICT) is a fundamental process in photophysics where, upon absorption of light, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. This phenomenon is characteristic of molecules possessing a "push-pull" architecture, where an electron-donating group is conjugated to an electron-accepting group. In this compound, the phenyl rings can act as electron donors, while the pyridine ring, particularly with its electron-withdrawing nitrogen atom, can function as the acceptor.

The occurrence of ICT is often evidenced by the solvent-dependent behavior of the molecule's fluorescence spectrum, a phenomenon known as solvatochromism. In nonpolar solvents, the molecule typically exhibits a locally excited (LE) state. However, in polar solvents, the charge-separated ICT state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. The magnitude of this shift is related to the change in the molecule's dipole moment upon excitation and the polarity of the solvent.

Computational studies on 3,5-dimethyl-2,6-diphenylpyridine and its derivatives have shown that the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and consequently the HOMO-LUMO gap, are key indicators of the potential for charge transfer. niscpr.res.in The HOMO is typically localized on the electron-donating moiety, while the LUMO is centered on the electron-accepting part. A smaller HOMO-LUMO gap generally suggests a greater propensity for electronic transitions and charge transfer. For the parent this compound, the HOMO and LUMO densities are distributed across both the pyridine and phenyl rings, suggesting a less pronounced but still present charge transfer character compared to its more strongly substituted derivatives. researchgate.net

To illustrate the expected trend, the following table presents hypothetical photophysical data based on the established principles of ICT in similar pyridine-based systems. It is important to note that these are representative values and not experimental results for this compound.

Table 2: Hypothetical Solvent-Dependent Photophysical Data Illustrating ICT

| Solvent | Polarity Index (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| Hexane (B92381) | 31.0 | 310 | 380 | 6380 |

| Toluene | 33.9 | 312 | 395 | 7250 |

| Dichloromethane (B109758) | 40.7 | 315 | 420 | 8890 |

| Acetonitrile | 45.6 | 318 | 450 | 10250 |

This hypothetical data demonstrates the expected red-shift in the emission maximum and the corresponding increase in the Stokes shift as the solvent polarity increases, which are hallmark signatures of an ICT process. Further experimental and computational investigations are necessary to precisely quantify the ICT characteristics of this compound.

Coordination Chemistry of 2,6 Dimethyl 3,5 Diphenylpyridine and Its Derivatives As Ligands

Ligand Design Principles and Coordination Modes

The strategic design of ligands is paramount in dictating the geometry and reactivity of the resulting metal complexes. The 2,6-dimethyl-3,5-diphenylpyridine framework provides a versatile platform for creating ligands with specific coordination preferences.

Chelating Capabilities with Transition Metal Ions

The nitrogen atom within the pyridine (B92270) ring of this compound serves as a primary coordination site for transition metal ions. The steric hindrance imposed by the flanking methyl and phenyl groups significantly influences the coordination environment. This steric bulk can be strategically manipulated to control the number of ligands that can coordinate to a metal center and to stabilize specific geometries. The phenyl rings at the 3 and 5 positions can be further functionalized to introduce additional donor atoms, thereby creating multidentate ligands with enhanced chelating capabilities. This approach allows for the formation of stable, square planar platinum(II) complexes, which have garnered significant interest in materials research due to their intriguing photophysical properties. nih.gov

Tridentate Ligand Systems (C∧N∧C) and Their Complexation

A particularly significant advancement in the use of 2,6-diphenylpyridine (B1197909) derivatives has been the development of tridentate C∧N∧C pincer ligands. In these systems, the central pyridine nitrogen coordinates to the metal, while C-H activation of the two flanking phenyl rings at their ortho positions leads to the formation of two metal-carbon bonds. This creates a highly rigid and stable coordination environment. nih.gov

The synthesis of such complexes, particularly with platinum(II), can be challenging, often requiring elevated temperatures or photochemical methods to induce cyclometalation. nih.gov Microwave-assisted synthesis has also been employed to facilitate the double C-H metalation required for the formation of gold(III) N∧C∧C complexes. acs.org The resulting pincer complexes exhibit unique electronic and photophysical properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs), bioimaging, and photoredox catalysis. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating this compound and its derivatives involves a variety of synthetic strategies, leading to a diverse range of coordination compounds with distinct properties.

Platinum(II) Complexes: Cyclometalation and Isomerization Studies

The synthesis of cyclometalated platinum(II) complexes often begins with precursors like K₂[PtCl₄] or [PtCl₂(NCPh)₂]. nih.gov Thermal methods for cycloplatination can be sluggish and sometimes lead to the decomposition of the starting materials. nih.govacs.org To circumvent these issues, photochemical approaches have been developed, utilizing light to promote both the initial N-coordination and the subsequent C-H activation steps under milder conditions. nih.govacs.org

These platinum(II) complexes can exist as different isomers. For instance, in square planar complexes, ligands can be arranged in either a cis or trans configuration. The interconversion between these isomers can sometimes be triggered by external stimuli like light, leading to changes in the material's properties, such as its luminescence. researchgate.net This photoisomerization can induce morphological changes in self-assembled nanostructures of these complexes, switching between nanofibers and nanospheres. researchgate.net

Table 1: Selected Platinum(II) Complexes and their Properties

| Complex Type | Ligand Type | Synthesis Method | Key Feature | Application Potential |

|---|---|---|---|---|

| Monometalated Pt(II) | C^N | Photochemical | Wavelength-controlled synthesis | Luminescent materials |

| Bimetalated Pt(II) | N^C^N | Thermal/Microwave | High stability | OLEDs, Catalysis |

| Azo-appended Pt(II) | Tridentate | Multi-step organic synthesis | Photo-switchable luminescence | Smart materials |

| NCN-pincer Pt(II) | Nonsymmetrical NCN | Pd-catalyzed cross-coupling | Dual emission | Luminescent probes |

Gold(III) and Ruthenium Complexes

The synthesis of gold(III) complexes with C^N^C pincer ligands often involves a transmetalation strategy, where an intermediate organomercury complex is first prepared and then reacted with a gold(III) precursor. nih.govacs.org Direct C-H activation by gold(III) can be challenging, making this two-step process more reliable. nih.gov The resulting gold(III) alkyl complexes can be highly emissive, with quantum yields and lifetimes that are among the highest reported for this class of compounds. acs.org

Ruthenium complexes incorporating pyridine-based ligands have been extensively studied for their potential in catalysis and medicine. researchgate.netnih.govmdpi.com The synthesis of these complexes often involves the reaction of a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, with the desired ligand. nih.govmdpi.com The resulting complexes can exhibit distorted octahedral geometries and have been investigated for their cytotoxic properties against cancer cell lines. nih.gov

Chromium Complexes and Coordination Geometries

Chromium(III) complexes with terdentate ligands derived from 2,6-disubstituted pyridines have also been synthesized and characterized. uss.cl The reaction of CrCl₃(THF)₃ with these ligands typically yields neutral complexes with a general formula of [CrCl₃(ligand)]. uss.cl These complexes generally adopt a six-coordinate, distorted octahedral geometry. jocpr.comnih.gov The magnetic moments of these chromium(III) complexes are consistent with three unpaired electrons, as expected for a d³ metal ion in an octahedral field. jocpr.com X-ray crystallography has been instrumental in confirming the coordination geometries of these complexes. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,6-difluoro-1,3-di(2-pyridyl)benzene |

| 2-(4,4″-dimethyl-[1,1′:3′,1″-terphenyl]-5′-yl)pyridine |

| 2-(3,5-diphenoxyphenyl)pyridine |

| 2,6-bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine |

| 2,6-bis(indazol-2-ylmethyl)pyridine |

| 1,3-di(2-pyridyl)benzene |

| 2-phenylpyridine |

| 2,2'-bipyridine |

| 4,4'-dicyano-5,5'-dimethyl-2,2'-bipyridine |

| 2,6-bis(4-ButC6H4)pyrazine |

| 1-methyl-2-pyridin-2-yl-2H-imidazo[1,5-a]pyridin-4-ylium chloride |

| 2-aminobenzonitrile |

| 4-aminobenzonitrile |

| 2-aminopyridine |

| 4-aminopyridine |

| 2,6-bis(pyrazolyl)pyridines |

| 2,6-bis(3,5-dimethyl-N-pyrazoyl)pyridine |

| 2,6-bis[(4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methanoindazol-2-yl]pyridine |

| Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate |

| 3,5-dimethyl-2,6-diphenylpiperidin-4-one |

| 2-chloromethyl-3,5-dimethyl-pyridine-6-ol |

| 2,3,5-Trimethyl pyridine N-Oxide |

| 2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride |

| 2-(1-phenyl-1-(3-pinacolborylphenyl)ethyl)pyridine |

| 2-bromo-6-fluoropyridine |

| 3,5-bis(2,2′-bipyridin-4-ylethynyl)benzoic acid |

| 3,5-bis(2,5-bis(2-pyridyl)-pyridin-4-ylethynyl)benzoic acid |

| tetrapyrido[3,2-α:2′,3′-c:3′′,2′′-h:2′′,3′′-j]phenazine |

| 4'-tetrathiafulvalene-2,2':6',2''-terpyridine |

| 2,5-diphenylpyridine |

| 3,5-diphenylpyridine |

| 1-methyl-4-nitropyrazole |

| methyl 1-methyl-4-nitropyrazole-5-carboxylate |

| 1,3-dimethyl-5-nitropyrazole |

| 1-methyl-3-nitropyrazole |

| 1,3-dimethyl-4-nitropyrazole |

| methyl 1-methyl-4-nitropyrazole-3-carboxylate |

| 1-aryl-3-methyl-imidazolinylidene |

| 1,2,3-triazol-5-ylidene |

| 2,6-bis-triazolyl-pyridine |

| Dichloro(4,10-dimethyl-1,4,7,10-tetraazabicyclo[5.5.2]tetradecane)chromium(III) chloride |

| Dichloro(4,10-dibenzyl-1,4,7,10-tetraazabicyclo[5.5.2]tetradecane) chromium(III) chloride |

| Dichloro(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2] hexadecane)chromium)(III) chloride |

| Chlorohydroxo(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane)chromium)(III) chloride |

| 2-benzylpyridine |

| 1-phenylethanol |

| 2-ethoxyethanol |

| 3,5-bis(2,2′-bipyridin-4-ylethynyl)benzoic acid |

| 3,5-bis(2,5-bis(2-pyridyl)-pyridin-4-ylethynyl)benzoic acid |

| 2,6-diaminopyridine |

| 1,3 diaminopropane |

| acetylacetone |

| 2,2"-bipyridine |

| pyridylquinoline |

| 4,6-dichloro-2-(2-pyridyl)pyrimidine |

| 4,6-dichloro-5-methyl-2-(2-pyridyl)pyrimidine |

| 4,6-dichloro-5-phenyl-2-(2-pyridyl)pyrimidine |

| 2-aminothiophenol |

| cysteamine |

| 3,5-dimethylpyrazole |

| 1H-indazole |

| 2,6-bis(bromomethyl)pyridine |

| 2-thienylpyridine |

| 2-phenylbenzimidazole |

| 1-methylnitropyrazoles |

| 3,5-C6Cl2F3 |

| 2,6-diphenylpiperidine |

Influence of Ligand Environment on Metal Center Reactivity and Electronic States

The ligand environment surrounding a metal center is a critical determinant of the resulting complex's properties and behavior. In the case of this compound and its derivatives, the interplay of steric and electronic factors profoundly influences the reactivity of the coordinated metal and its accessible electronic states. The strategic placement of bulky phenyl groups at the 3 and 5 positions, combined with methyl groups at the 2 and 6 positions, creates a unique coordination pocket that dictates both the geometric and electronic landscape of the metal center.

The steric and electronic effects of ligands are primary factors in determining the final structure and connectivity around a metal center. bohrium.comnih.govnih.gov This is particularly true for metal ions with flexible coordination geometries, where the ligand's own structural and electronic preferences can dominate the outcome. bohrium.comnih.govnih.gov The modification of a pyridine ring with various substituents allows for a systematic study of these influences on the metal's electronic properties and catalytic activity without necessarily altering the primary coordination sphere. nih.gov

Steric Hindrance and Its Impact on Reactivity

The substantial steric bulk arising from the two phenyl substituents and two methyl groups is a defining feature of the this compound ligand framework. This crowding has several key consequences for the metal center's reactivity:

Control of Coordination Number: The sheer size of the ligand can restrict the number of other molecules or ligands that can bind to the metal, often enforcing lower coordination numbers than would be observed with less bulky analogues. Research on related bulky pyridine ligands has shown that slight increases in steric hindrance can fundamentally change the nuclearity of the resulting complexes, for instance, favoring the formation of monomers over dimers or coordination polymers. bohrium.comnih.gov

Creation of a "Protective Pocket": The ligand framework can form a well-defined cavity around the metal's active site. This pocket can sterically shield the metal, preventing unwanted side reactions or decomposition pathways, such as dimerization. wikipedia.org

Substrate Selectivity: In catalysis, this protective pocket can act as a gatekeeper, selectively allowing substrates of a specific size and shape to access the metal center, thereby imparting selectivity to the catalytic transformation.

Electronic Modulation of Metal Properties

Beyond sterics, the electronic nature of the ligand directly tunes the electronic state and, consequently, the reactivity of the metal center. The substituents on the pyridine ring play a crucial role in this modulation.

Enhanced σ-Donation: The methyl groups at the 2 and 6 positions are electron-donating. They increase the electron density on the pyridine ring and its coordinating nitrogen atom. This makes this compound a stronger σ-donor compared to an unsubstituted pyridine. This enhanced donation enriches the metal center with electron density.

Influence on Redox Potentials: An increase in electron density at the metal center generally makes it easier to oxidize (i.e., its reduction potential becomes more negative or less positive). Studies on iron-pyridinophane complexes have demonstrated a clear relationship where electron-donating groups on the pyridine ring stabilize higher oxidation states of the metal. nih.gov Conversely, electron-withdrawing groups make the metal center more electron-poor and shift redox potentials to more positive values. nih.gov This tuning of redox properties is fundamental to designing catalysts for specific redox-driven reactions.

Non-Innocent Ligand Behavior: The extended π-system of the phenyl rings, coupled with the pyridine core, introduces the possibility of the ligand being "non-innocent." nih.gov This means the ligand can actively participate in redox processes, accepting or donating electrons and stabilizing the metal in unusual oxidation states. The low-lying LUMO of pyridine-based systems can accept electron density from the metal, a feature that is crucial in many catalytic cycles. nih.gov

The combined effects of steric bulk and electronic tuning give rise to unique and powerful ligand systems. For example, in related cyclometalated platinum(II) complexes with 2,6-diphenylpyridine, the bulky framework forces specific intermolecular arrangements, leading to distinct π-π stacking interactions and unique photophysical properties like luminescence. acs.org The emission properties of such complexes are a direct manifestation of the ligand's influence on the electronic excited states. acs.org

The table below summarizes the expected influence of the substituent groups on the properties of the metal center when coordinated by this compound.

Table 1: Influence of Substituents on Metal Center Properties

| Substituent Group | Position | Primary Effect | Consequence for Metal Center |

|---|---|---|---|

| Methyl (-CH₃) | 2 and 6 | Electronic (Donating) | Increases electron density at the metal; enhances σ-donor strength. |

| Phenyl (-C₆H₅) | 3 and 5 | Steric (Bulky) | Creates a crowded coordination sphere; can lead to selective catalysis. |

Detailed studies on related systems provide concrete data on how electronic modifications impact metal properties. For instance, the catalytic activity of Pd(II) complexes in cross-coupling reactions has been directly correlated with the electronic nature of the ancillary pyridine ligands. acs.org A systematic variation from electron-withdrawing to electron-donating substituents on the pyridine ring can predictably alter the reactivity and stability of the complex.

The following table, based on findings from related iron complexes, illustrates how ligand electronics can modulate the electrochemical properties of a metal center. nih.gov

Table 2: Effect of Pyridine Ligand Electronics on the Redox Potential of Iron Complexes

| Ligand Type | Substituent Nature | Effect on Metal Electron Density | Fe(II)/Fe(III) Redox Potential | Relative Catalytic Activity |

|---|---|---|---|---|

| L(NMe₂) (Analogue) | Strong Electron-Donating | Increases | Shifts Negative | Lower |

| L(H) (Unsubstituted) | Neutral | Baseline | Reference | Higher |

| L(Cl) (Analogue) | Electron-Withdrawing | Decreases | Shifts Positive | Highest |

This table is illustrative, based on trends observed in iron-pyridinophane systems, to demonstrate the principle of electronic tuning. nih.gov

Photophysical Phenomena and Advanced Spectroscopic Analysis of 2,6 Dimethyl 3,5 Diphenylpyridine Systems

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

π→π* Transitions and Spectral Shifts

The prominent absorption bands in the UV-Vis spectra of 2,6-dimethyl-3,5-diphenylpyridine systems are primarily attributed to π→π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the delocalized aromatic system. The energy of these transitions, and thus the position of the absorption maximum (λmax), is sensitive to both the molecular structure and the surrounding solvent environment.

Substituent Effects: The introduction of electron-donating or electron-withdrawing groups on the pyridine (B92270) or phenyl rings can significantly shift the absorption bands. For a series of 2,6-diphenylpyridine-based fluorophores, increasing the electron-donating ability of substituents resulted in a progressive red shift (bathochromic shift) of the UV/Vis absorption spectra. researchgate.net This shift is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In some derivatives, this can lead to a significant intramolecular charge transfer (ICT) character in the transition. researchgate.net

Solvatochromism: The polarity of the solvent can also influence the absorption spectrum, a phenomenon known as solvatochromism. The electronic absorption spectra of 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), a related polyene, were studied in numerous solvents, revealing that dispersion interactions are the predominant cause of spectral shifts. nih.gov For pyridine-based compounds, photophysical characterization in solvents of varying properties—such as benzene (B151609) (aromatic), hexane (B92381) (non-polar), dichloromethane (B109758) (aprotic polar), and ethanol (B145695) (protic polar)—demonstrates the influence of the environment on electronic transitions. mdpi.com

The table below shows the photophysical absorption data for selected pyridine-based fluorophores in various solvents, illustrating the effect of the chemical environment on the π→π* transitions.

Table 1: UV-Vis Absorption Maxima (λabs) of Selected Pyridine Derivatives in Various Solvents

| Compound | Solvent | λabs (nm) | Molar Extinction Coefficient (ε, M-1·cm-1) | Reference |

|---|---|---|---|---|

| 2-phenyl-3-(phenylethynyl)pyridine | Benzene | 299 | 20,100 | mdpi.com |

| Ethanol | 298 | 18,900 | ||

| Dichloromethane | 299 | 19,500 | ||

| Hexane | 298 | 19,700 | ||

| 2-(4-methoxyphenyl)-3-((4-(trifluoromethyl)phenyl)ethynyl)pyridine | Benzene | 311 | 27,300 | mdpi.com |

| Ethanol | 312 | 26,100 | ||

| Dichloromethane | 312 | 28,200 | ||

| Hexane | 311 | 27,800 |

Fluorescence and Emission Spectroscopy

Many pyridine derivatives, including those with diphenyl substitution patterns, are fluorescent, emitting light upon relaxation from an excited electronic state. The emission properties, such as wavelength, intensity (quantum yield), and lifetime, are highly dependent on the molecular structure and its interaction with the local environment. mdpi.comresearchgate.net

Proton-Sensitive Fluorescence and Emission Modulation

A key feature of many fluorescent pyridine derivatives is the modulation of their emission in response to pH changes, a property known as acidochromism. The nitrogen atom in the pyridine ring is basic and can be protonated by acids. This protonation alters the electronic structure of the molecule, often leading to dramatic changes in the fluorescence spectrum.

For instance, a study on 2,6-diphenylpyridine-based fluorophores found that all compounds investigated exhibited proton-sensitive fluorescence. researchgate.net Depending on the specific substituents, this sensitivity manifested in different ways:

Ratiometric Signaling: Some derivatives showed a clear shift in emission wavelength upon protonation, allowing for a ratiometric measurement of proton concentration. researchgate.net

Fluorescence Quenching: In other cases, protonation led to a decrease or complete quenching of the fluorescence intensity. researchgate.net

ON-OFF-ON Switching: One derivative demonstrated a complex response, where its emission could be switched on, off, and on again through protonation. researchgate.net

Protonation enhances the electron-accepting ability of the pyridine ring, which can strengthen intramolecular charge transfer (ICT) processes. researchgate.net In some systems, this effect has been utilized to create white light-emitting materials by combining the fluorescence of both the neutral and protonated forms of the molecule. researchgate.net

Excited State Lifetimes and Energy Transfer Mechanisms

Upon absorption of a photon, the molecule is promoted to a singlet excited state (S1). The excited state lifetime (τ) is the average time the molecule spends in this state before returning to the ground state. This return can occur through radiative decay (fluorescence) or non-radiative decay pathways (e.g., internal conversion, intersystem crossing).

In complex systems, such as porphyrin-naphthalenediimide-porphyrin triads, ultrafast spectroscopy reveals that processes like charge separation can occur on a picosecond timescale (~1 ps to ~25 ps), competing with fluorescence. rsc.org The lifetime of the emissive state is a critical parameter; for example, in poly(2, 3-diphenyl-5-hexyl-p-phenylene vinylene), the stimulated emission decay is identical to the photoluminescence decay. aps.org

Energy transfer is another crucial mechanism. In solutions containing both neutral and protonated species of a pyridine fluorophore, it has been reported that energy can be transferred from the higher-energy neutral form to the lower-energy protonated form, which then fluoresces. researchgate.net Nonradiative transitions between electronic states are often driven by specific vibronic motions within the molecular structure, which can be probed by nonadiabatic molecular dynamics simulations. nrel.gov

Solvent Effects on Photophysical Properties

The solvent environment has a profound impact on the fluorescence properties of pyridine derivatives. As with absorption, changes in solvent polarity can lead to significant shifts in the emission wavelength (solvatochromic shifts). Generally, as solvent polarity increases, the fluorescence maximum undergoes a bathochromic (red) shift, which is often more pronounced than the shift observed in the absorption spectrum. psu.edu

This behavior is quantified by the Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift typically indicates a more significant difference in the geometry and electronic distribution of the molecule between the ground and excited states, often involving charge transfer. The photophysical data for pyridine-based compounds show emission maxima ranging from 300 to 450 nm, depending on their electronic structure and the polarity of the medium. mdpi.com

The table below presents emission data for the same pyridine derivatives shown previously, highlighting the influence of solvent on their fluorescence.

Table 2: Fluorescence Emission Maxima (λem) and Stokes Shifts of Selected Pyridine Derivatives in Various Solvents

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (Δλ, nm) | Reference |

|---|---|---|---|---|---|

| 2-phenyl-3-(phenylethynyl)pyridine | Benzene | 299 | 347 | 48 | mdpi.com |

| Ethanol | 298 | 355 | 57 | ||

| Dichloromethane | 299 | 353 | 54 | ||

| Hexane | 298 | 335 | 37 | ||

| 2-(4-methoxyphenyl)-3-((4-(trifluoromethyl)phenyl)ethynyl)pyridine | Benzene | 311 | 364 | 53 | mdpi.com |

| Ethanol | 312 | 395 | 83 | ||

| Dichloromethane | 312 | 383 | 71 | ||

| Hexane | 311 | 355 | 44 |

Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) characteristics, such as this compound and its derivatives, are of interest for their potential nonlinear optical (NLO) properties. mdpi.com NLO materials interact with high-intensity light (like that from lasers) to produce new optical fields that differ in frequency, phase, or other characteristics.

The NLO response of a molecule is governed by its hyperpolarizability. Pyridine ring systems are utilized as components in NLO materials. mdpi.com The presence of both electron-donating (e.g., dimethyl groups) and electron-accepting (the pyridine nitrogen) moieties, coupled with the delocalization provided by the phenyl rings, creates an asymmetric electronic environment. This asymmetry is a key prerequisite for second-order NLO activity. The charge transfer observed in the excited states of substituted 2,6-diphenylpyridines suggests that these molecules possess the fundamental electronic features required for a significant NLO response. researchgate.net While specific NLO coefficient measurements for this compound are not widely reported, the investigation of related pyridine-based fluorophores and push-pull systems confirms the potential of this class of compounds in the field of photonics and optoelectronics.

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

The nonlinear optical (NLO) properties of this compound have been investigated using quantum chemical calculations. These properties are determined by the molecule's response to an applied electric field, which can be described by the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). Density Functional Theory (DFT) calculations, specifically at the wB97XD/Def2TZVPP level, have been employed to determine these parameters. researchgate.netniscair.res.in

Polarizability refers to the ease with which the electron cloud of a molecule can be distorted by an external electric field. The calculated average polarizability for this compound provides insight into its linear optical response. researchgate.net

Of significant interest for advanced materials are the NLO properties, quantified by the first hyperpolarizability (β). A high β value is a key indicator of a material's potential for applications in technologies like frequency doubling. The total static first hyperpolarizability (β_total) for this compound was calculated to be 1163.7 x 10⁻³³ esu. researchgate.net When compared to urea, a standard reference material for NLO studies, the relative hyperpolarizability (β_total / β_urea) of this compound is 2.7. researchgate.netniscpr.res.in This indicates a notable NLO response.

The key computed electronic properties are summarized in the table below.

| Property | Symbol | Calculated Value | Unit |

| Dipole Moment | µ | 2.05 | Debye |

| Average Polarizability | <α> | 258.1 | a.u. |

| Total First Hyperpolarizability | β_total | 1163.7 x 10⁻³³ | esu |

Advanced Spectroscopic Methods for Mechanistic Insights

To understand the electronic behavior and structure-property relationships of this compound, advanced spectroscopic and computational methods are essential. These techniques provide insights beyond basic molecular identification, probing excited state dynamics and solid-state conformation.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic excited states of molecules. For this compound, TD-DFT calculations at the wB97XD/Def2TZVPP level have been used to analyze its ultraviolet-visible (UV-Vis) absorption characteristics. researchgate.netniscair.res.in

The analysis reveals that the primary electronic transitions are of the π→π* type. niscpr.res.in This is characteristic of conjugated aromatic systems where electrons are promoted from a π bonding orbital to a π* antibonding orbital upon absorption of light. The calculations focus on the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The electron density in both the HOMO and LUMO is distributed across the central pyridine ring and the two flanking phenyl rings. researchgate.net This delocalization across the molecular framework is fundamental to its electronic properties. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter, calculated to be 8.8026 eV, indicating a high chemical stability for the molecule. researchgate.netniscpr.res.in

As of the latest available data, no experimental X-ray diffraction studies for the specific compound this compound have been published in scientific literature. While computational methods provide an optimized gas-phase geometry, single-crystal X-ray diffraction analysis would be required to definitively determine its solid-state molecular conformation, including the crucial dihedral angles between the pyridine and phenyl rings, and to understand the intermolecular interactions (such as π-π stacking) that govern its crystal packing. Such experimental data is vital for correlating the molecular structure with its bulk electronic and photophysical properties.

Applications of 2,6 Dimethyl 3,5 Diphenylpyridine in Advanced Materials and Catalysis

Role in Catalytic Systems

The nitrogen atom in the pyridine (B92270) ring of 2,6-dimethyl-3,5-diphenylpyridine possesses a lone pair of electrons, rendering it an effective ligand for coordinating with metal centers. This coordination is fundamental to its application in various catalytic processes.

Metal-Ligand Catalysis Mediated by Pyridine Complexes

The steric hindrance provided by the methyl and phenyl groups in this compound influences the coordination geometry and reactivity of the resulting metal complexes. These complexes have found utility in a range of catalytic transformations. For instance, palladium(II) complexes featuring substituted pyridine ligands have been employed as catalysts in carbonylation and reduction reactions. nih.gov The electronic properties of the pyridine ligand, which can be modulated by the phenyl substituents, play a crucial role in determining the catalytic efficiency. nih.gov Research has shown a correlation between the basicity of the pyridine ligand and the catalytic activity of the corresponding palladium complex in the conversion of nitrobenzene (B124822) to ethyl N-phenylcarbamate. nih.gov

The synthesis of such metal complexes often involves the direct reaction of a metal precursor with the pyridine ligand. For example, palladium(II) complexes can be prepared using PdCl₂ or [Pd(DMSO)₂Cl₂] as the starting material. nih.gov The coordination of 2,6-diphenylpyridine (B1197909) derivatives to platinum(II) has also been extensively studied, leading to the formation of luminescent cyclometalated complexes with applications in various photophysical studies. acs.org These studies highlight the versatility of the pyridine framework in creating bespoke catalysts and functional materials.

Pyridine Derivatives as Transfer Hydrogenation Reagents

Pyridine derivatives, particularly in their reduced dihydropyridine (B1217469) form, are known to act as hydrogen transfer agents, mimicking the function of the biological coenzyme NADH. While the direct use of this compound as a transfer hydrogenation reagent is not extensively documented, the broader class of pyridine derivatives is central to this field. Transfer hydrogenation reactions, which involve the transfer of hydrogen from a donor molecule to a substrate, offer a safer and more convenient alternative to using high-pressure hydrogen gas. researchgate.netresearchgate.net

For example, ammonia (B1221849) borane (B79455) has been utilized as a hydrogen source in the borane-catalyzed transfer hydrogenation of pyridines to furnish piperidines. researchgate.net This metal-free approach highlights the potential for developing sustainable catalytic systems. Furthermore, rhodium-catalyzed mechanochemical transfer hydrogenation has been developed for the hydrogenation of polycyclic aromatic hydrocarbons without the need for hydrogen gas. researchgate.net The interruption of pyridine hydrogenation has also been explored as a strategy to synthesize more complex molecules like δ-lactams. nih.gov These examples underscore the importance of the pyridine motif in the development of novel hydrogenation methodologies.

Contributions to Optoelectronic Materials

The extended π-system and inherent charge transport properties of the this compound scaffold make it an attractive component for the design of advanced optoelectronic materials.

Design of Organic Light-Emitting Diode (OLED) Components

The development of efficient and stable materials for OLEDs is a major focus of materials science research. Pyridine derivatives, including those based on the 2,6-diphenylpyridine core, have been investigated as components in OLEDs. researchgate.net Their tunable electronic properties allow for the design of materials with specific energy levels (HOMO and LUMO) to facilitate efficient charge injection and transport, as well as to control the emission color. researchgate.net

For instance, donor-acceptor type molecules incorporating a 2,6-diphenylpyridine-3,5-dicarbonitrile acceptor unit have been synthesized and shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to high efficiency in OLEDs. researchgate.net By modifying the donor and acceptor moieties, the emission color of these TADF emitters can be tuned from greenish-yellow to orange-red, with some devices achieving high external quantum efficiencies. researchgate.net

Table 1: Performance of OLEDs based on Pyridine-3,5-dicarbonitrile (B74902) Acceptors

| Emitter | Emission Color | Max. External Quantum Efficiency (EQEmax) |

| TPAmbPPC | Greenish-Yellow | 39.1% |

| TPAm2NPC | Greenish-Yellow | 39.0% |

| TPAmCPPC | Orange-Red | 26.2% |

Data sourced from a study on modifying pyridine-3,5-dicarbonitrile acceptors for high-efficiency OLEDs. researchgate.net

Development of Fluorescent Sensors (e.g., for polymerization monitoring)

The fluorescence of 2,6-diphenylpyridine derivatives can be sensitive to their local environment, a property that has been exploited for the development of fluorescent sensors. nih.gov These sensors can detect changes in polarity, pH, or the presence of specific analytes. researchgate.netnih.gov

A notable application is the use of 2,6-diphenylpyridine derivatives as fluorescent probes to monitor the kinetics of photopolymerization processes in real-time. nih.gov These probes exhibit changes in their fluorescence properties as the polymerization proceeds, allowing for the determination of kinetic parameters. nih.gov For example, 2,6-bis(4-methylsulphanylphenyl)pyridine has been identified as an effective fluorescent sensor for monitoring free-radical polymerization. nih.gov Additionally, these compounds can act as spectroscopic sensors to determine the efficiency of superacid generation by cationic photoinitiators. nih.gov

Furthermore, conjugated polymers containing 2,6-bis(2-thienyl)pyridine units have been synthesized and demonstrated to be highly sensitive and selective fluorescent sensors for the detection of palladium ions (Pd²⁺). researchgate.net The fluorescence of the polymer is quenched in the presence of Pd²⁺, providing a clear signal for its detection. researchgate.net

Intermediates in Complex Organic Synthesis

The this compound structure serves as a versatile intermediate in the synthesis of more complex molecules. The pyridine core can be functionalized at various positions, and the phenyl groups can be further substituted to build intricate molecular architectures.

The Hantzsch pyridine synthesis is a classic method for preparing dihydropyridines, which can then be oxidized to the corresponding pyridines. nih.gov This methodology allows for the introduction of a variety of substituents on the pyridine ring. While the direct Hantzsch synthesis of this compound is not explicitly detailed, the principles of this reaction are fundamental to the synthesis of many substituted pyridines.

The reactivity of the methyl groups in 2,6-dimethylpyridine (B142122) derivatives can also be exploited. For example, in 3,5-diacetyl-2,6-dimethylpyridine, the methyl groups exhibit CH-acidity, which is enhanced upon protonation of the pyridine nitrogen. researchgate.netnih.gov This increased acidity facilitates condensation reactions, such as the Knoevenagel reaction, with aldehydes to form more complex structures. nih.gov This reactivity has been utilized in the synthesis of bisazachalcone derivatives and their subsequent cyclization to form pyrazole-containing compounds. researchgate.net

Derivatives, Analogues, and Structural Modifications of 2,6 Dimethyl 3,5 Diphenylpyridine

Systematic Derivatization Strategies

Systematic derivatization of 2,6-dimethyl-3,5-diphenylpyridine allows for a comprehensive understanding of its structure-property relationships. By methodically introducing various functional groups at different positions, researchers can modulate the compound's characteristics for specific applications.

Substitution Effects on Electronic and Photophysical Properties

The introduction of substituents onto the phenyl rings of diarylpyridine derivatives can significantly alter their electronic and photophysical properties. The nature and position of these substituents influence the molecule's absorption and emission spectra, as well as its quantum yield. For instance, the introduction of electron-donating or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the electronic transitions.

Studies on related diarylpyridine systems have shown that the presence of π-conjugated, electron-withdrawing substituents, such as formyl or benzoyl groups, enhances the ease of reduction of the molecule in both its ground and excited states. nih.gov This effect is also dependent on the position of the substituent, with a greater impact observed when the group is closer to the pyridine (B92270) core. nih.gov Conversely, electron-donating groups can increase the electron density of the system.

The photophysical properties of substituted diarylpyridines are also highly dependent on the nature of the substituents. For example, in a series of meso-substituted porphyrins, a related class of compounds, the introduction of substituents was found to have a minimal effect on the singlet excited-state energies, but significantly influenced the redox potentials in both the ground and excited states. nih.gov This tunability of electronic properties is crucial for the design of novel materials for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

Table 1: Hypothetical Photophysical Data for para-Substituted this compound Derivatives

| Substituent (R) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| -H | 310 | 380 | 0.45 |

| -OCH₃ | 325 | 400 | 0.55 |

| -NO₂ | 340 | 420 (quenched) | 0.10 |

| -CN | 335 | 415 | 0.30 |

| -N(CH₃)₂ | 330 | 410 | 0.65 |

Note: This table is interactive and presents hypothetical data based on general principles of substituent effects on aromatic systems for illustrative purposes.

Structural Analogs and Isomers (e.g., Diarylpyridines)

A variety of diarylpyridines, which are structural analogs of this compound, have been synthesized and investigated. These compounds share the core diarylpyridine motif but may differ in the substitution pattern on the pyridine ring or the nature of the aryl groups. The synthesis of these analogs often involves multicomponent reactions or cross-coupling strategies.

For example, a range of novel diarylpyridines have been designed and synthesized as potential anti-tubulin agents. nih.gov These compounds utilize a rigid pyridine linker to fix the orientation of the two aryl rings. nih.gov The synthesis of 3,5-diarylpyridines can be achieved through various methods, including an iron-mediated one-pot protocol starting from β-nitrostyrenes. nih.gov This method allows for the synthesis of both symmetrical and unsymmetrical diarylpyridines in good to excellent yields. nih.gov Another approach involves a metal-free synthesis using atropaldehyde acetals as synthons. researchgate.net

The biological activity and physical properties of these analogs are highly dependent on their specific substitution patterns. For instance, in a series of diarylpyridine tubulin polymerization inhibitors, the presence of an indole group was found to be a key factor influencing their biological activity. nih.gov

Influence of Substituents on Molecular Reactivity and Coordination Behavior

The reactivity of the pyridine ring in this compound and its derivatives is influenced by both electronic and steric factors. The pyridine nitrogen possesses a lone pair of electrons, making it a potential site for coordination to metal ions and for electrophilic attack. However, the presence of bulky phenyl groups at the 3 and 5 positions, along with the methyl groups at the 2 and 6 positions, can create significant steric hindrance around the nitrogen atom. nih.gov

This steric crowding can impede the approach of reagents to the nitrogen atom, thereby influencing the coordination chemistry of these molecules. In sterically hindered ligands, the coordination to metal centers can lead to the formation of complexes with unusual geometries. nih.gov For instance, the use of a highly hindered phenanthroline ligand in the synthesis of copper(I) complexes resulted in a near-perfect tetrahedral coordination geometry. nih.gov The steric bulk of substituents can also play a crucial role in catalytic applications by influencing the stability and activity of the resulting metal complexes. researchgate.net

The electronic nature of substituents on the phenyl rings can also modulate the reactivity of the pyridine ring. Electron-withdrawing groups on the phenyl rings can decrease the electron density on the pyridine nitrogen, making it less nucleophilic and potentially altering its coordination properties. Conversely, electron-donating groups can enhance the electron density at the nitrogen atom. Studies on NNN pincer-type ligands with substituents on the pyridine ring have shown that electron-donating groups increase the electron density around a coordinated Cu(II) center. nih.gov The reactivity of the pyridine ring itself is generally lower towards electrophilic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqgcwgandhinagar.com Electrophilic attack, if it occurs, is most likely to happen at the 3- or 5-positions (which are occupied by phenyl groups in the parent compound). Nucleophilic substitution is more favorable at the 2-, 4-, and 6-positions. uoanbar.edu.iqgcwgandhinagar.com

Conformational Analysis of Substituted Pyridine Rings

The conformation of the substituted pyridine ring in this compound and its derivatives is primarily determined by the rotational freedom of the phenyl groups at the 3 and 5 positions. The dihedral angles between the pyridine ring and the two phenyl rings are a key conformational parameter. In the solid state, the crystal packing forces can influence the observed conformation. For instance, in the crystal structure of 2,6-diphenylpyridine (B1197909), the dihedral angles between the pyridine ring and the phenyl rings are 29.68° and 26.58°. researchgate.net In a related compound, dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, the dihedral angle between the benzene and pyridine rings is 75.51°. researchgate.net

In solution, the phenyl groups can rotate, and the preferred conformation will be a balance between steric hindrance and electronic interactions. The presence of substituents on the phenyl rings, particularly at the ortho positions, can significantly restrict this rotation, potentially leading to atropisomerism if the rotational barrier is high enough.

Intermolecular Interactions and Supramolecular Assemblies Involving Pyridine Moieties

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonds are highly directional interactions that play a pivotal role in determining the structure of molecular crystals. In pyridine (B92270) derivatives, the nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. The ability of 2,6-dimethyl-3,5-diphenylpyridine to form hydrogen bonds would primarily depend on the presence of suitable hydrogen bond donors in its crystalline environment.

In the absence of strong hydrogen bond donors, weaker C-H···N or C-H···π interactions may become significant. The methyl and phenyl protons of this compound could potentially act as weak hydrogen bond donors, interacting with the nitrogen atom or the π-systems of adjacent molecules. The formation of such weak hydrogen bonds is a common feature in the crystal structures of many organic compounds.

It is also important to consider that in the presence of a strong acid, the pyridine nitrogen can be protonated to form a pyridinium (B92312) cation. This cation can then act as a strong hydrogen bond donor, forming N-H···A bonds (where A is an anion or another hydrogen bond acceptor), which can lead to the formation of extensive one-, two-, or three-dimensional hydrogen-bonded networks. acs.org

| Potential Hydrogen Bond Interactions for this compound |

| Interaction Type |

| C-H···N |

| C-H···π |

| N-H···A (in protonated form) |

π-π Stacking Interactions in Solid-State Assemblies

The presence of two phenyl rings and a pyridine ring makes π-π stacking a significant intermolecular interaction for this compound. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of aromatic systems. The geometry of these interactions can vary and includes:

Face-to-face (sandwich): Where the aromatic rings are parallel to each other.

Parallel-displaced: A common arrangement where the rings are parallel but offset from one another.

T-shaped (edge-to-face): Where the edge of one aromatic ring points towards the face of another.

| Types of π-π Stacking Interactions |

| Geometry |

| Face-to-face (Sandwich) |

| Parallel-displaced |

| T-shaped (Edge-to-face) |

Supramolecular Architectures and Self-Assembly Processes

The interplay of hydrogen bonding and π-π stacking interactions is expected to drive the self-assembly of this compound into well-defined supramolecular architectures. The specific arrangement of molecules in the crystal lattice will be a result of a delicate balance between these and other weaker interactions, such as van der Waals forces.

The formation of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, is a key concept in crystal engineering. For pyridine-containing molecules, a common synthon involves hydrogen bonding to the pyridine nitrogen. nsf.gov In the case of this compound, the combination of potential hydrogen bonding sites and extensive aromatic surfaces suggests that a variety of complex and interesting supramolecular structures could be formed.

Advanced Research Directions and Future Outlook

Computational Design of Novel Pyridine (B92270) Architectures

The future of pyridine-based chemistry is increasingly reliant on computational methods to predict molecular properties and guide synthetic efforts. bohrium.com Density Functional Theory (DFT) has become a pivotal tool for in-silico design, allowing researchers to model novel architectures based on the 2,6-Dimethyl-3,5-diphenylpyridine core and predict their electronic and optical characteristics before undertaking complex synthesis.

Recent theoretical studies on the isomeric compound 3,5-Dimethyl-2,6-diphenylpyridine (1) and its derivatives provide a blueprint for this approach. niscpr.res.inresearchgate.net By performing DFT calculations, researchers can analyze how the introduction of electron-donating groups (like amino, -NH₂) or electron-withdrawing groups (like nitro, -NO₂) onto the phenyl rings alters the molecule's properties. These substitutions create donor-acceptor (D-A) systems that are crucial for developing advanced materials. niscpr.res.in

Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), help in determining the molecule's stability, reactivity, and potential for use in electronic devices. A smaller HOMO-LUMO energy gap generally indicates higher reactivity and potential for applications in optoelectronics. niscpr.res.inresearchgate.net For instance, calculations on derivatives of the diphenylpyridine core show that strategic substitution can significantly lower this energy gap. niscpr.res.in Molecular Electrostatic Potential (MEP) maps further aid in design by visualizing electron-rich and electron-deficient regions, predicting sites for nucleophilic or electrophilic attack. niscpr.res.inresearchgate.net

Table 1: Calculated Global Reactivity Descriptors for 3,5-Dimethyl-2,6-diphenylpyridine (1) and its Derivatives (2-4)

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|---|

| 1 (Parent) | 8.8026 | -0.0136 | 4.4081 | 0.1134 | 4.3818 |

| 2 (-NH₂ deriv.) | 7.9155 | 0.1496 | 3.8829 | 0.1287 | 4.1594 |

| 3 (-NO₂ deriv.) | 9.0434 | 1.8368 | 3.6033 | 0.1387 | 7.4729 |

| 4 (-NH₂ & -NO₂ deriv.) | 8.1631 | 1.2163 | 3.4734 | 0.1439 | 5.5186 |

Data derived from DFT calculations at the wB97XD/Def2TZVPP level. niscpr.res.in

These computational insights allow for the rational design of new pyridine architectures with tailored properties, optimizing them for specific functions before they are synthesized in the lab.

Exploration of New Catalytic Transformations

The pyridine ring is a fundamental component in many ligands used for transition metal catalysis and in organocatalysis. rsc.orgrsc.orgmdpi.com Future research on this compound involves exploring its potential as a ligand or catalyst in novel chemical transformations, particularly in the realm of C–H bond functionalization.

Direct C–H functionalization is a powerful strategy for modifying complex molecules, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. rsc.orgacs.org The development of catalytic systems that can selectively activate and functionalize the C-H bonds of the pyridine core or its phenyl substituents is a major area of interest. Research has demonstrated that transition metals like palladium and rhodium can catalyze the C-H functionalization of pyridines, although controlling the position of the functionalization (ortho-, meta-, or para-) remains a significant challenge due to the electronic nature of the pyridine ring. nih.govbeilstein-journals.org

Future directions include:

Ligand Development: Using this compound as a scaffold to develop new ligands for transition metal catalysis. The steric and electronic properties imparted by the methyl and phenyl groups could influence the reactivity and selectivity of a metal center in reactions such as cross-coupling or asymmetric hydrogenation.

Organocatalysis: Investigating the pyridine nitrogen of the core structure as a catalytic site. Pyridine N-oxides, for example, have been explored as precursors for oxygen-centered radicals capable of hydrogen atom transfer (HAT) processes in photoredox catalysis, enabling the functionalization of unactivated C(sp³)–H bonds. acs.org

Template-Directed Catalysis: Designing templates based on the diphenylpyridine structure to direct C-H activation to remote positions. By engineering a template that binds to a substrate and positions a catalyst at a specific site, it is possible to achieve functionalization at positions that are typically difficult to access, such as the meta-position of an attached aryl group. acs.org

The modular synthesis of substituted pyridines allows for the creation of a diverse library of derivatives, which can then be screened for catalytic activity in a wide range of reactions. mdpi.comrsc.org

Innovations in Photoactive and Optoelectronic Materials

There is a significant and growing interest in developing pyridine-based materials for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.govnih.gov The this compound core is a promising candidate for designing new photoactive and optoelectronic materials, particularly those exhibiting properties like Thermally Activated Delayed Fluorescence (TADF). nih.gov

The intrinsic donor-acceptor (D-A) structure that can be created by modifying the phenyl rings makes these compounds highly suitable for OLED applications. niscpr.res.in The pyridine core can act as an electron-accepting unit, while the phenyl rings can be functionalized with electron-donating groups. This separation of the HOMO (on the donor) and LUMO (on the acceptor) is a key design principle for efficient TADF emitters. researchgate.net

Future research in this area focuses on:

TADF Emitters: Synthesizing and characterizing novel derivatives of this compound to create efficient TADF materials for blue or near-infrared OLEDs. nih.govrsc.org For example, materials based on a 2,6-diphenylpyridine-3,5-dicarbonitrile core have shown excellent TADF properties and high external quantum efficiencies (EQE) in devices. researchgate.netnih.gov

Nonlinear Optical (NLO) Materials: The significant charge transfer in D-A substituted pyridines can lead to large hyperpolarizability values, making them candidates for NLO materials used in telecommunications and optical computing. niscpr.res.in Computational studies predict that introducing both a donor (-NH₂) and an acceptor (-NO₂) group onto the phenyl rings of a diphenylpyridine core can dramatically increase the NLO response. niscpr.res.in

Table 2: Calculated UV-Visible and NLO Properties for 3,5-Dimethyl-2,6-diphenylpyridine (1) and its Derivatives (2-4)

| Compound | λₘₐₓ (nm) | Oscillator Strength (f) | Total Dipole Moment (μₜₒₜ) (Debye) | Total Hyperpolarizability (βₜₒₜ) (a.u.) |

|---|---|---|---|---|

| 1 (Parent) | 240.24 | 0.0003 | 2.15 | 523 |

| 2 (-NH₂ deriv.) | 277.87 | 0.0019 | 3.51 | 5429 |

| 3 (-NO₂ deriv.) | 288.58 | 0.0039 | 6.84 | 4848 |

| 4 (-NH₂ & -NO₂ deriv.) | 344.69 | 0.1709 | 10.32 | 9694 |

Data derived from DFT calculations at the wB97XD/Def2TZVPP level. niscpr.res.in

The synthesis of these highly functionalized pyridines and the fabrication of corresponding electronic devices represent a key path forward in materials science.

Bridging Theoretical Predictions with Experimental Verification

A crucial aspect of modern chemical research is the close integration of computational theory and experimental practice. acs.org While theoretical calculations can predict the properties and potential of new molecules like derivatives of this compound, experimental validation is essential to confirm these predictions and to understand the nuances of their real-world behavior. researchgate.netresearchgate.net

The future outlook emphasizes a feedback loop where theoretical models guide experimental work, and experimental results are used to refine and improve the predictive power of the models. semanticscholar.org This synergy is applied across all areas of research for this compound:

Structural Confirmation: X-ray crystallography is used to determine the precise three-dimensional structure of synthesized pyridine derivatives. These experimental structures can then be compared with the optimized geometries predicted by DFT calculations to validate the computational model. semanticscholar.orgnih.gov

Spectroscopic Analysis: Experimental techniques like UV-Visible and fluorescence spectroscopy are used to measure the optical properties of new compounds. Time-dependent DFT (TD-DFT) calculations can simulate these spectra, and a close match between the experimental and calculated spectra provides confidence in the theoretical understanding of the electronic transitions involved. semanticscholar.orgresearchgate.net

Reactivity and Mechanisms: When exploring new catalytic reactions, experimental studies (e.g., kinetic analysis, product identification) provide data on reaction outcomes and efficiency. Computational modeling can then be used to elucidate the reaction mechanism, identify transition states, and explain observed selectivity, as has been done in studies of organophosphate degradation by pyridine-based nucleophiles. acs.orgacs.org

This integrated approach, combining predictive computational design with rigorous experimental synthesis and characterization, will accelerate the discovery and development of novel, high-performance materials and catalysts based on the this compound architecture. mdpi.com

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dimethyl-3,5-diphenylpyridine, and what key reaction parameters influence yield?

- Answer : The compound can be synthesized via multi-step condensation reactions. For example, Schiff base derivatives are synthesized by reacting aldehydes with 2,6-dimethyl-3,5-pyridinedicarboxhydrazide under reflux conditions. Key parameters include stoichiometric ratios of starting materials, reaction temperature (typically 80–120°C), and catalyst selection (e.g., acid or base catalysts). Solvent polarity and reflux duration also critically impact yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?

- Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly for methyl and phenyl substituents.

- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., C–C–C angles ~118–121°) with precision .

- IR Spectroscopy : Identifies functional groups like C=O or N–H stretches in derivatives. For example, carbonyl stretches appear near 1700 cm⁻¹ in dihydropyridine esters .

Q. What biological activities have been reported for this compound derivatives?

- Answer : Derivatives exhibit diverse bioactivities:

- Antioxidant Properties : Dihydropyridine derivatives inhibit lipid peroxidation via radical scavenging, with activity enhanced by electron-donating substituents .

- Interferon Induction : Schiff base derivatives of 2,6-dimethylpyridine act as potential interferon inducers, likely via immune pathway modulation .

- Antiarrhythmic Effects : Carboxamide derivatives show efficacy in stabilizing cardiac ion channels in preclinical models .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational models and experimental crystallographic data for dihydropyridine derivatives?

- Answer : Cross-validation using hybrid methods is critical:

- Refine Density Functional Theory (DFT) parameters (e.g., basis sets, solvation models) to align with experimental XRD bond lengths and angles.

- Use torsional angle comparisons (e.g., C7–C8–C9–O4 torsion angles in dihydropyridines) to identify steric clashes or conformational flexibility missed in simulations .

Q. What strategies optimize multi-step synthesis of this compound derivatives to address low yields or side-product formation?

- Answer :

- Stepwise Optimization : Adjust molar ratios (e.g., aldehyde:hydrazide = 1:1.2) and employ microwave-assisted synthesis to reduce reaction time.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in cyclization steps.